

# Nibr2(dme) molecular weight and formula

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## **Compound Identification and Properties**

NiBr<sub>2</sub>(dme) is a coordination complex of nickel(II) bromide with 1,2-dimethoxyethane (dme). It serves as a common starting material in nickel chemistry due to its improved solubility in organic solvents compared to anhydrous nickel(II) bromide.

Table 1: Chemical and Physical Properties of NiBr<sub>2</sub>(dme)

Property	Value	Reference
Molecular Formula	C4H10Br2NiO2	[1][2]
Molecular Weight	308.62 g/mol	[1][2]
Appearance	Peachy / Orange Powder	[1]
Melting Point	186-188 °C	[1]
Solubility	Slightly soluble in Methanol and Water	[1]
Sensitivity	Moisture sensitive	[1]

## Synthesis of NiBr<sub>2</sub>(dme)

Detailed experimental protocols for the synthesis of NiBr<sub>2</sub>(dme) are outlined below. These methods provide routes to generate the complex from common laboratory reagents.



Table 2: Summary of Synthetic Protocols for NiBr<sub>2</sub>(dme)

Method	Starting Materials	Reagents/Solv ents	Key Steps	Yield
Method 1	NiCl2	Methanol, Trimethyl orthoformate, DME	1. Reflux NiCl <sub>2</sub> in Methanol/Trimet hyl orthoformate. 2. Remove unreacted NiCl <sub>2</sub> . 3. Concentrate solution to a gel. 4. Dissolve gel in Methanol and add DME. 5. Reflux overnight to precipitate [NiCl <sub>2</sub> (DME)]. 6. Isolate and wash the product.	80%
Method 2	NiBr2·3H2O	Absolute Ethanol, DME	1. Dissolve NiBr <sub>2</sub> ·3H <sub>2</sub> O in Ethanol at 60°C. 2. Stir for 1 hour 15 minutes. 3. Add DME and stir at 70°C overnight. 4. Cool to -80°C and filter. 5. Wash with diethyl ether and dry under vacuum.	56%



# Experimental Protocol: Method 2 - Synthesis from Nickel(II) Bromide Trihydrate[3]

- In a 500 mL round-bottomed flask that has been degassed, prepare a solution of NiBr₂·3H₂O (26.2 g, 96.13 mmol) in absolute ethanol (60 mL).
- Heat the mixture to 60°C and stir for 1 hour and 15 minutes, which should result in a green solution.
- At the same temperature, add 250 mL of DME to the solution.
- Increase the temperature to 70°C and stir the mixture overnight.
- Cool the resulting solution to -80°C using a cold ethanol/liquid nitrogen bath.
- Filter the solution to collect the precipitate.
- Wash the collected solid three times with distilled diethyl ether at room temperature.
- Dry the final product under vacuum. Store the resulting solid in a Schlenk tube under a nitrogen atmosphere.

## **Applications in Catalysis and Organic Synthesis**

NiBr<sub>2</sub>(dme) is a versatile precursor and catalyst in a variety of organic transformations. Its primary applications lie in cross-coupling reactions and polymerization.[3][4][5]

#### Key Catalytic Applications:

- Polymerization: It is used to synthesize catalysts for the vinyl polymerization of norbornene and for Kumada catalyst transfer polymerization to produce poly(3-hexylthiophene) (P3HT).
   [5]
- Cross-Coupling Reactions: The complex is a component in catalytic systems for reductive cross-coupling reactions.[6]
- Precursor to Nickel Complexes: It serves as a starting material for the synthesis of various other nickel(II) complexes with tailored catalytic properties.[4][5]



# Experimental Protocol: Synthesis of a Dinuclear Nickel Complex using NiBr<sub>2</sub>(dme)[4][8]

This protocol describes the synthesis of a mixed-valent dinuclear nickel complex, [Ni<sub>2</sub>(µ-Br)<sub>2</sub>PNNPiPr]<sub>2</sub>[NiBr<sub>4</sub>], where NiBr<sub>2</sub>(dme) is a key starting material.

- In a 20 mL scintillation vial under an inert atmosphere, combine PNNPiPr (39.1 mg, 0.1 mmol) and NiBr<sub>2</sub>(dme) (63.2 mg, 0.2 mmol).
- Dissolve the solids in acetonitrile.
- Stir the solution at room temperature for 6 hours.
- Add Ni(COD)<sub>2</sub> (28.2 mg, 0.1 mmol) to the solution.
- Allow the resulting mixture to stir overnight.
- The next day, filter the solution through a glass filter pipette with Celite.
- Concentrate the acetonitrile solution under vacuum to yield the product.

## **Reaction Pathways and Workflows**

The following diagrams illustrate the synthesis and catalytic applications of NiBr2(dme).

Caption: Experimental workflow for the synthesis of NiBr2(dme).

Caption: Workflow for catalyst synthesis and subsequent application.

Caption: Plausible mechanism for Ni-catalyzed cross-coupling.[6]

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